5,6-Diphenyl-1,2,4-triazine

Beschreibung

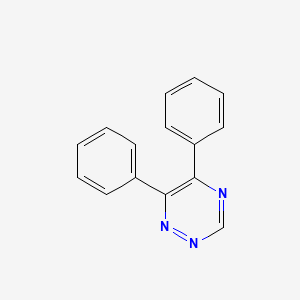

Structure

2D Structure

Eigenschaften

IUPAC Name |

5,6-diphenyl-1,2,4-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3/c1-3-7-12(8-4-1)14-15(18-17-11-16-14)13-9-5-2-6-10-13/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPDRKSCNHYYJCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=NC=N2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60291255 | |

| Record name | 5,6-DIPHENYL-1,2,4-TRIAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60291255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21134-91-8 | |

| Record name | as-Triazine,6-diphenyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74498 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,6-DIPHENYL-1,2,4-TRIAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60291255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-Diphenyl-1,2,4-triazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparative Strategies for 5,6 Diphenyl 1,2,4 Triazine and Its Derivatives

Established Synthetic Pathways to the 1,2,4-Triazine (B1199460) Core

The construction of the 1,2,4-triazine ring system is a well-documented area of heterocyclic chemistry, with several reliable methods available. bibliomed.org

Condensation Reactions Involving Benzil (B1666583) and Related Precursors

A primary and widely employed method for the synthesis of 5,6-diphenyl-1,2,4-triazine involves the condensation of benzil, a 1,2-dicarbonyl compound, with various aminoguanidine (B1677879) or semicarbazide (B1199961) derivatives. jmchemsci.comarkat-usa.org For instance, reacting benzil with semicarbazide or thiosemicarbazide (B42300) leads to the formation of 5,6-diphenyl-1,2,4-triazin-3(2H)-one and this compound-3(2H)-thione, respectively. jmchemsci.comresearchgate.net

The traditional approach often involves refluxing a 1:1 mixture of the 1,2-diketone and an acyl hydrazide in a solution of acetic acid and ammonium (B1175870) acetate. arkat-usa.orgselcuk.edu.tr This method has been successfully used to produce a variety of 5,6-diphenyl-1,2,4-triazines with different substituents at the 3-position. arkat-usa.orgselcuk.edu.tr

| Reactant | Product | Reference |

|---|---|---|

| Semicarbazide | 5,6-diphenyl-1,2,4-triazin-3(2H)-one | jmchemsci.com |

| Thiosemicarbazide | This compound-3(2H)-thione | jmchemsci.comresearchgate.net |

| Aminoguanidine bicarbonate | 3-Amino-5,6-diphenyl-1,2,4-triazine | researchgate.net |

| Acyl hydrazides | 3-Substituted-5,6-diphenyl-1,2,4-triazines | arkat-usa.orgselcuk.edu.tr |

Cyclocondensation Approaches for Ring Formation

Cyclocondensation reactions represent another key strategy for constructing the 1,2,4-triazine ring. These methods often involve the ring closure of pre-formed acyclic precursors. One such approach is the reaction of C-glycosyl formamidrazones with 1,2-dicarbonyl compounds like benzil to yield 3-glycopyranosyl-5,6-diphenyl-1,2,4-triazines. mdpi.com

Another versatile method involves the three-component condensation of a 1,2-diketone (such as benzil), an acid hydrazide, and ammonium acetate. asianpubs.org This one-pot synthesis is an efficient way to produce trisubstituted 1,2,4-triazines. asianpubs.org The use of a catalyst like sodium bisulfate adsorbed on silica (B1680970) gel (NaHSO₄/SiO₂) can improve the efficiency of this reaction, even under solvent-free conditions. asianpubs.org

Advanced Derivatization Techniques for this compound Analogues

Once the this compound core is established, further modifications can be made to introduce diverse functionalities and create a wide array of analogues.

Functionalization at the 3-Position of the Triazine Ring

The 3-position of the 1,2,4-triazine ring is a common site for derivatization. Starting with This compound-3-thiol (B1216367), various heterocyclic systems can be introduced. For example, reaction with ethyl chloroacetate (B1199739) followed by treatment with urea (B33335) or thiourea (B124793) and subsequent reactions can lead to the formation of thiazolidinone derivatives. researchgate.net

Alkylation of this compound-3(4H)-thione with bis(halo) compounds is a method to synthesize novel bis(5,6-diphenyl-1,2,4-triazines). bohrium.com The thiol group can also be a handle for introducing other functionalities. For instance, it can be converted to a hydrazinyl group, which can then be reacted with aldehydes to form Schiff bases, leading to compounds like (E)-3-(2-benzylidenehydrazinyl)-5,6-diphenyl-1,2,4-triazines. nih.gov

Exploration of Sustainable Synthetic Approaches for this compound Derivatives

In line with the growing importance of green chemistry, research has been directed towards developing more sustainable and environmentally friendly methods for the synthesis of 1,2,4-triazine derivatives. sioc-journal.cn These approaches aim to minimize waste, reduce the use of hazardous solvents and reagents, and improve energy efficiency, often resulting in higher yields and simpler purification procedures. rsc.orgccspublishing.org.cn

One notable green methodology is the development of solvent-free reactions. rsc.org A highly efficient, solvent- and catalyst-free synthesis of 5,6-diaryl-N-(2-morpholinoethyl)-1,2,4-triazin-3-amines has been reported. tandfonline.com This method involves heating a mixture of the corresponding 3-methylthio-5,6-diaryl-1,2,4-triazine with 4-(2-aminoethyl)morpholine (B49859) at 100–110 °C. The reaction proceeds to completion, and the product is easily isolated by precipitation in crushed ice, followed by filtration. This procedure avoids the use of volatile organic solvents and simplifies the work-up process. tandfonline.com

Another eco-friendly approach involves the use of non-conventional, greener solvents. An eco-friendly synthesis of (Z)-3-alkyl/aryl-5-(benzylidene/substituted benzylidene)-2-N-(carbothioamido)-6-oxo-1,2,5,6-tetrahydro-1(NH)-1,2,4-triazine derivatives was developed using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a solvent. researchgate.net This method is performed at a moderate temperature (60-65 °C) for a short duration (20-30 minutes) without the need for a separate catalyst, providing good yields. researchgate.net

One-pot synthesis through tandem cyclization reactions represents another significant advancement in the green synthesis of 1,2,4-triazines. sioc-journal.cnccspublishing.org.cn This strategy is highly efficient as it avoids the isolation and purification of intermediates, thereby saving time, resources, and reducing waste. Such methods align with the principles of step and atomic economy, making them attractive for large-scale synthesis. sioc-journal.cn While specific examples focusing solely on the 5,6-diphenyl derivative are part of the broader research into 1,2,4-triazines, the principles are directly applicable. These sustainable methods demonstrate a significant shift from traditional synthetic protocols towards more efficient and environmentally benign processes.

Table 2: Comparison of Conventional vs. Sustainable Synthetic Approaches for 1,2,4-Triazine Derivatives

| Aspect | Conventional Methods | Sustainable/Green Methods | Reference |

|---|---|---|---|

| Solvent Use | Often requires volatile organic solvents (e.g., ethanol, acetic acid, acetone). | Solvent-free conditions or use of greener solvents (e.g., DBU). | nih.govbohrium.comtandfonline.comresearchgate.net |

| Reaction Conditions | May require prolonged reflux and higher temperatures. | Often shorter reaction times and milder conditions. | tandfonline.comresearchgate.net |

| Process | Multi-step synthesis with isolation of intermediates. | One-pot tandem reactions, simplified work-up and purification. | sioc-journal.cntandfonline.com |

| Efficiency | Can generate significant chemical waste. | Higher atom economy, low E-factor (Environmental factor), less waste. | sioc-journal.cnrsc.org |

| Catalyst | Often requires acids, bases, or metal catalysts. | Catalyst-free reactions are possible. | rsc.orgtandfonline.com |

Chemical Reactivity and Mechanistic Investigations of 5,6 Diphenyl 1,2,4 Triazine Systems

Reactivity Towards Electrophilic and Nucleophilic Reagents

The 5,6-diphenyl-1,2,4-triazine scaffold can be functionalized to react with both electrophiles and nucleophiles, making it a versatile building block in heterocyclic synthesis. The reactivity is highly dependent on the nature of the substituent at the 3-position of the triazine ring.

For instance, 3-chloro-5,6-diphenyl-1,2,4-triazine (B1585372) is susceptible to nucleophilic substitution , where the chlorine atom can be displaced by various nucleophiles such as amines, thiols, or alkoxides. The phenyl groups on the triazine ring can undergo electrophilic addition reactions like nitration or sulfonation.

The chemical reactivity of 3-amino-5,6-diphenyl-1,2,4-triazine towards electrophiles has been investigated. researchgate.net It reacts with reagents like cyclohexyl isocyanate and methyl isothiocyanate to produce the corresponding urea (B33335) and thiourea (B124793) derivatives. researchgate.net Similarly, 3-mercapto-5,6-diphenyl-1,2,4-triazine can be acylated with electrophiles such as benzoyl chloride. asianpubs.org The resulting acyl derivative, N-benzoyl-5,6-diphenyl-1,2,4-triazine-3-thione, serves as an effective carboxyl-activating group, facilitating subsequent reactions with nucleophiles like amines (aminolysis) and alcohols (esterification) under mild conditions. asianpubs.org

Studies on 3-hydrazino-5,6-diphenyl-1,2,4-triazine (B187776) have shown its reactivity towards various electrophilic reagents, including sulfur, oxygen, nitrogen, and halogen compounds. researchgate.netscirp.org

Interactions with π-Acceptors and Activated Carbonitriles

The behavior of 3-hydrazino-5,6-diphenyl-1,2,4-triazine as an electron donor in reactions with various electron-accepting compounds, particularly π-acceptors and activated carbonitriles, has been a subject of detailed investigation. researchgate.netniscpr.res.inresearchgate.net These reactions typically proceed in polar aprotic solvents like N,N-dimethylformamide (DMF), which can accelerate the reaction rates. niscpr.res.in The mechanism is believed to involve the formation of a charge-transfer complex as a key intermediate, leading to the synthesis of novel fused and substituted heterocyclic systems. researchgate.netniscpr.res.inresearchgate.net

Key research findings on these interactions are summarized below:

| Reactant (π-Acceptor/Carbonitrile) | Product(s) | Observations | Reference |

| 1,2-Dicyanobenzene | Benzencarboximidamide derivative | Reaction in DMF. researchgate.netniscpr.res.inresearchgate.net | researchgate.netniscpr.res.inresearchgate.net |

| α-Bromomalononitrile | Substituted 1,2,4-triazine (B1199460) | Reaction in boiling DMF. researchgate.netniscpr.res.inresearchgate.net | researchgate.netniscpr.res.inresearchgate.net |

| Tetracyanoethane | Substituted 1,2,4-triazine | Reaction in DMF. researchgate.netniscpr.res.inresearchgate.net | researchgate.netniscpr.res.inresearchgate.net |

| 2-Oxophenylacetonitrile | 3,6,7-Triphenyl-1,2,4-triazolo[4,3-b] researchgate.netresearchgate.netbohrium.comtriazine | Involves nucleophilic attack followed by cyclization. niscpr.res.in | niscpr.res.in |

These reactions highlight the utility of the 3-hydrazino derivative in constructing complex heterocyclic frameworks through charge-transfer intermediates. researchgate.net

Inverse Electron-Demand Diels-Alder Reactions and Cycloaddition Chemistry

The electron-deficient nature of the 1,2,4-triazine ring makes it an excellent diene for inverse electron-demand Diels-Alder (IEDDA) reactions. thieme-connect.de This reactivity has been extensively explored for the this compound system, particularly with electron-rich or strained dienophiles. thieme-connect.demdpi.org

The reaction typically involves a [4+2] cycloaddition, followed by a retro-Diels-Alder step with the extrusion of a small molecule, most commonly nitrogen, to yield a substituted pyridine (B92270) or a related heterocyclic system. nih.gov For example, ethyl this compound-3-carboxylate undergoes cycloaddition with norbornene derivatives to produce deazetized adducts. mdpi.org Similarly, reaction with dimethyl tricyclo[4,2,2,02,5]deca-3,7,9-triene-7,8-dicarboxylate leads to the formation of 7,8-diphenylazocine-2-carboxylate derivatives. publish.csiro.au

A significant development in this area is the catalytic effect of metal coordination on the IEDDA reaction rate. rsc.orgsemanticscholar.org Coordination of a metal ion to the triazine ring enhances its electron-deficient character, thereby accelerating the cycloaddition. semanticscholar.org This effect is particularly pronounced in reactions with strained alkynes like bicyclononyne (BCN).

| Triazine System | Dienophile | Rate Constant (k₂) | Fold Increase | Reference |

| 5-(Pyridin-2-yl)-1,2,4-triazine | BCN | 0.059 M⁻¹s⁻¹ | - | semanticscholar.org |

| Ir(III) complex of 5-(pyridin-2-yl)-1,2,4-triazine | BCN | ~8 M⁻¹s⁻¹ | >130x | semanticscholar.orgrsc.org |

| Re(I) complex of a 1,2,4-triazine | BCN | - | 55x | rsc.orgrsc.org |

The coordination of Iridium(III) or Rhenium(I) to the triazine ring drastically increases the reaction speed, making these systems potential candidates for bioorthogonal chemistry applications. rsc.orgsemanticscholar.orgrsc.orgrsc.org

Hydrazone Formation and Subsequent Chemical Transformations

A significant body of research on this compound chemistry involves the synthesis and reactivity of its hydrazone derivatives. The primary precursor for these compounds is 3-hydrazino-5,6-diphenyl-1,2,4-triazine, which is synthesized by the cyclization of benzil (B1666583) mono[(aminoamidino)hydrazone]. researchgate.netrsc.org This hydrazino-triazine readily condenses with a wide array of carbonyl compounds to form the corresponding hydrazones. asianpubs.org

Examples of carbonyl compounds used for hydrazone formation include:

α-Ketoacids asianpubs.org

Hexoses and pentoses (e.g., D-fructose, D-glucose) scilit.com

Ethyl acetoacetate, acetylacetone, and benzoin (B196080) tandfonline.com

Furan-2-carboxyaldehyde emerald.com

Benzil tandfonline.com

These hydrazones are not merely stable final products but are versatile intermediates for further chemical transformations. asianpubs.org For example, 3-hydrazone-5,6-diphenyl-1,2,4-triazines react with various activating agents. asianpubs.org Treatment with acrylonitrile (B1666552) leads to the formation of a tetrahydropyridine (B1245486) derivative, while reaction with maleic anhydride (B1165640) yields adduct products. asianpubs.org Furthermore, cyclization of hydrazones derived from chalcones can produce pyrazoline-substituted triazines. asianpubs.org The hydrazone derived from (E)-3-(2-(5,6-diphenyl-1,2,4-triazin-3-yl)hydrazono)butan-2-one oxime has been used to synthesize a variety of metal complexes. bohrium.com

Coordination Chemistry with Metal Ions and Complex Formation

The 1,2,4-triazine moiety, especially when appropriately substituted, is an excellent ligand for a variety of metal ions. thieme-connect.descirp.org Derivatives of this compound have been used to create a diverse range of mononuclear and polynuclear metal complexes. bohrium.commdpi.comtandfonline.com

Ligand Binding Modes and Selectivity

The coordination behavior of this compound derivatives is dictated by the nature and position of the donor atoms.

Bidentate Ligands: A prominent example is 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine (B89699) (dppt or PDPT). mdpi.comacademie-sciences.frtandfonline.com It acts as a bidentate N,N-chelator, coordinating to metal ions like Cu(I), Ag(I), Zn(II), and Cu(II) through one nitrogen atom from the pyridyl ring and one from the triazine ring (specifically the N1 atom), forming a stable five-membered chelate ring. mdpi.comacademie-sciences.frtandfonline.com This binding mode results in complexes with various geometries, including tetrahedral and distorted octahedral. academie-sciences.frtandfonline.com

Tridentate Ligands: Hydrazone derivatives can act as tridentate ligands. For instance, (E)-3-(2-(5,6-diphenyl-1,2,4-triazin-3-yl)hydrazono)butan-2-one oxime coordinates to metal ions like Fe(III), Cu(II), and Ag(I) through the azomethine nitrogen, a triazine nitrogen, and the oxime oxygen (N₂O donor sites). bohrium.com This tridentate coordination typically leads to octahedral or square planar geometries. bohrium.com Schiff bases derived from 3-hydrazino-5,6-diphenyl-1,2,4-triazine can also act as multidentate ligands, forming 1:1 and 1:2 (metal:ligand) complexes with divalent metal ions. tandfonline.comresearchgate.net

A summary of representative metal complexes is provided in the table below.

| Ligand | Metal Ion(s) | Coordination Mode | Resulting Geometry | Reference |

| 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine (PDPT) | Cu(I), Ag(I) | Bidentate (N,N) | Tetrahedral (in dinuclear complex) | mdpi.com |

| 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine (PDPT) | Zn(II) | Bidentate (N,N) | Distorted Tetrahedral | academie-sciences.fr |

| 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine (PDPT) | Cu(II) | Bidentate (N,N) | Distorted Octahedral | tandfonline.com |

| 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine (PDPT) | Cd(II) | Bidentate (N,N) | Distorted Octahedral (in 1D polymer) | tandfonline.com |

| (E)-3-(2-(5,6-diphenyl-1,2,4-triazin-3-yl)hydrazono)butan-2-one oxime | Fe(III), Ag(I), ZrO(IV) | Tridentate (N,N,O) | Octahedral | bohrium.com |

| (E)-3-(2-(5,6-diphenyl-1,2,4-triazin-3-yl)hydrazono)butan-2-one oxime | Cu(II) | Tridentate (N,N,O) | Square Planar | bohrium.com |

| 3-(α-Acetylethylidenehydrazino)-5,6-diphenyl-1,2,4-triazine | Co(II), Ni(II), Cu(II), Zn(II) | Multidentate | - | researchgate.net |

Influence of Metal Ions on Triazine Reactivity

The coordination of a metal ion to the this compound ring system can significantly alter its electronic properties and, consequently, its chemical reactivity. As discussed in section 3.3, this is most evident in the acceleration of IEDDA reactions. rsc.orgsemanticscholar.orgrsc.org

The metal center acts as a Lewis acid, withdrawing electron density from the coordinated triazine ring. rsc.org This depletion of electron density from the diene system lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO), facilitating the [4+2] cycloaddition with electron-rich dienophiles. semanticscholar.org For example, coordination of an Ir(III) ion to 5-(pyridin-2-yl)-1,2,4-triazine through the N4 atom of the triazine ring leads to a more than 100-fold increase in the rate of its reaction with BCN. semanticscholar.org Similarly, Re(I) coordination enhances the reactivity of a 1,2,4-triazine by a factor of 55, an effect attributed to a greater depletion of electron density from the triazine compared to analogous tetrazine systems. rsc.orgrsc.org This catalytic effect opens up possibilities for using these metal-triazine complexes as tunable reagents in fields like bioorthogonal labeling. semanticscholar.orgrsc.org

Advanced Spectroscopic Characterization and Structural Elucidation of 5,6 Diphenyl 1,2,4 Triazine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 5,6-Diphenyl-1,2,4-triazine and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of protons (¹H) and carbon-13 (¹³C) atoms within the molecule.

Proton (¹H) NMR Spectroscopic Analysis

In the ¹H NMR spectrum of this compound, the aromatic protons of the two phenyl rings typically appear as a multiplet in the region of δ 7.21–7.96 ppm. researchgate.netacs.org For the parent compound, a signal corresponding to the triazine proton (H-3) is observed at approximately 9.73 ppm. arkat-usa.org

For substituted derivatives, the chemical shifts can vary. For instance, in 3-((5,6-Diphenyl-1,2,4-triazin-3-yl)methyl)-1H-indole, the aromatic protons are observed in the range of δ 6.93-7.96 ppm, with the indole (B1671886) NH proton appearing between δ 10.88 and 11.04 ppm and the methylene (B1212753) protons at 4.49 ppm. acs.org In the case of 2-(5,6-Diphenyl-1,2,4-triazin-3-yl)aniline, the proton resonances are spread between δ 6.85 and 8.61 ppm. iucr.org

Table 1: ¹H NMR Chemical Shifts (ppm) for this compound and its Derivatives

| Compound | Aromatic Protons (ppm) | Other Protons (ppm) |

| This compound | 7.23-8.81 researchgate.net | 9.73 (s, 1H, H-3) arkat-usa.org |

| 3-((5,6-Diphenyl-1,2,4-triazin-3-yl)methyl)-1H-indole acs.org | 6.93-7.96 (m) | 10.88-11.04 (m, 1H, NH), 4.49 (s, 2H, CH₂) |

| 2-(5,6-Diphenyl-1,2,4-triazin-3-yl)aniline iucr.org | 6.85-8.61 (m) | - |

| 5,6-Diphenyl-1,2,4-triazin-3(2H)-one ptfarm.pl | 7.34-7.63 (m, 10H) | 8.10 (s, 1H, NH) |

| This compound-3(2H)-thioxo ptfarm.pl | 7.28-7.42 (m, 10H) | 8.02 (s, 1H, NH) |

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides further insight into the carbon framework of this compound. The carbon atoms of the triazine ring typically resonate at approximately δ 158.0, 158.7, and 166.3 ppm. arkat-usa.org The phenyl carbons appear in the aromatic region, generally between δ 126.1 and 130.1 ppm. arkat-usa.org

Substituents on the triazine ring significantly influence the chemical shifts. For example, in 2-(5,6-Diphenyl-1,2,4-triazin-3-yl)aniline, the carbon signals are observed over a wide range from δ 117.98 to 167.68 ppm. iucr.org Similarly, for a series of substituted 1,2,4-triazines, the triazine carbons (C3, C5, C6) show characteristic shifts depending on the nature of the substituent. arkat-usa.org

Table 2: ¹³C NMR Chemical Shifts (ppm) for this compound and a Derivative

| Compound | Triazine Carbons (ppm) | Phenyl Carbons (ppm) | Other Carbons (ppm) |

| This compound arkat-usa.org | 158.0, 158.7, 166.3 | 126.1, 128.0, 128.8, 129.4, 130.1 | - |

| 2-(5,6-Diphenyl-1,2,4-triazin-3-yl)aniline iucr.org | 167.68, 164.37, 162.95, 155.22, 153.98 | 135.91, 135.47, 132.71, 130.89, 130.77, 130.71, 129.82, 129.51, 129.36, 128.81, 128.61, 128.55 | 147.70, 117.98 |

Correlational and Advanced NMR Techniques

Two-dimensional (2D) NMR techniques such as H-H COSY have been used to assign proton signals in derivatives like 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine (B89699). chemicalbook.com Furthermore, computational methods like Density Functional Theory (DFT) have been employed to predict ¹H and ¹³C NMR chemical shifts, showing good correlation with experimental data. researchgate.net These advanced techniques are crucial for unambiguously assigning the complex spectra of substituted this compound derivatives and confirming their molecular structures.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Studies

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides valuable information about the functional groups and bonding within the this compound molecule.

The IR spectrum of this compound and its derivatives displays characteristic absorption bands. For instance, the C=N stretching vibration of the triazine ring is typically observed around 1605-1675 cm⁻¹. arkat-usa.orgptfarm.pl Aromatic C-H stretching vibrations appear around 3000 cm⁻¹, while C=C stretching bands from the phenyl rings are seen in the 1410-1600 cm⁻¹ region. arkat-usa.orgjmchemsci.com In derivatives containing a carbonyl group, such as 5,6-diphenyl-1,2,4-triazin-3(2H)-one, a strong C=O stretching band is present around 1637 cm⁻¹. ptfarm.pl Similarly, the C=S stretching in the thione analogue is found near 1527 cm⁻¹. ptfarm.pl

Raman spectroscopy complements IR data. For 2-(5,6-diphenyl-1,2,4-triazin-3-yl)pyridinium dichloroiodate(I), FT-Raman spectroscopy has been used to identify key vibrational modes, with strong signals observed at 278, 163, 131, 94, and 73 cm⁻¹. mdpi.com

Table 3: Characteristic IR Absorption Bands (cm⁻¹) for this compound and its Derivatives

| Functional Group | This compound arkat-usa.org | 5,6-Diphenyl-1,2,4-triazin-3(2H)-one ptfarm.pl | This compound-3(2H)-thioxo ptfarm.pl | 2-(5,6-diphenyl-1,2,4-triazin-3-yl)pyridinium dichloroiodate(I) mdpi.com |

| N-H Stretch | - | 3157 | 3157 | 3467 |

| Aromatic C-H Stretch | ~3020 | - | - | - |

| C=N Stretch | 1605 | 1675 | 1675 | 1624, 1612, 1608 |

| C=C Stretch | 1508, 1495, 1410 | - | - | 1538, 1506, 1445, 1410 |

| C=O Stretch | - | 1637 | - | - |

| C=S Stretch | - | - | 1527 | - |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Emission Properties

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within the this compound molecule, providing insights into its electronic structure and conjugation.

Analysis of Electronic Transitions and Absorption Maxima

The UV-Vis spectrum of this compound and its derivatives is characterized by absorption bands corresponding to π → π* and n → π* electronic transitions. For the parent compound and its derivatives, absorption maxima are typically observed in the UV region. For example, a derivative, 5,6-diphenyl-3-(2-pyridyl)-1,2,4-triazine, exhibits absorption maxima at approximately 240 nm and 291 nm in ethanol. academie-sciences.fr

The solvent can influence the position of these absorption bands, a phenomenon known as solvatochromism. For instance, the electronic absorption spectra of 5-Methoxy-5,6-diphenyl-4,5-dihydro-2H-1,2,4-triazine-3-thione show shifts in various organic solvents, indicating changes in the electronic ground and excited states due to solvent polarity. researchgate.net

Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), have been used to simulate the electronic absorption spectra and assign the observed transitions. bohrium.comnih.gov These studies help to understand the nature of the electronic excitations, which are often characterized as metal-to-ligand charge transfer (MLCT) bands in metal complexes. mdpi.com The emission properties of these compounds are also of interest, with some copper(I) complexes of 5,6-diphenyl-3-(2-pyridyl)-1,2,4-triazine showing weak emission. mdpi.com

Table 4: UV-Vis Absorption Maxima (λmax, nm) for this compound Derivatives

| Compound | Solvent | λmax (nm) |

| 5,6-diphenyl-3-(2-pyridyl)-1,2,4-triazine academie-sciences.fr | Ethanol | 240, 291 |

| Iron(II) complex with 3-(4-phenyl-2-pyridyl)-5,6-diphenyl-1,2,4-triazine (B85619) nih.gov | - | 567 |

| 5-Methoxy-5,6-diphenyl-4,5-dihydro-2H-1,2,4-triazine-3-thione researchgate.net | Cyclohexane | ~380 |

| 5-Methoxy-5,6-diphenyl-4,5-dihydro-2H-1,2,4-triazine-3-thione researchgate.net | DMSO | ~390 |

Solvatochromic Effects and Environment-Dependent Spectral Shifts

The photophysical properties of this compound derivatives can be significantly influenced by the solvent environment, a phenomenon known as solvatochromism. Studies on hydrazone derivatives of this compound reveal a distinct solvatochromic behavior, where the position of absorption and emission bands shifts in response to solvent polarity. researchgate.netresearchgate.net

Typically, a bathochromic (red) shift is observed in the electronic absorption spectra as the polarity of the solvent increases. researchgate.net This shift indicates strong solute-solvent interactions and is often attributed to a stabilization of the excited state more than the ground state. The observed behavior suggests the occurrence of an intramolecular charge transfer (ICT) from the electron-donating parts of the molecule to the electron-accepting triazine ring upon photoexcitation. researchgate.net The fluorescence spectra of these compounds also exhibit environment-dependent shifts, which can be analyzed using models like the Lippert-Mataga and Bakhshiev equations to estimate the change in dipole moment between the ground and excited states. researchgate.netresearchgate.net Research indicates that the excited state dipole moment is generally larger than the ground state dipole moment, which is consistent with a π-π* transition and the ICT character of the excited state. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a critical analytical technique for confirming the molecular weight and elucidating the structural features of this compound and its derivatives through fragmentation analysis. In electron ionization (EI) mass spectrometry, the molecule is ionized, leading to the formation of a molecular ion (M+•) whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. For many this compound derivatives, the molecular ion peak is observed with significant intensity. bohrium.com

The fragmentation pattern provides valuable information about the molecule's structure. The stability of the aromatic triazine core often results in it being a prominent fragment. Common fragmentation pathways involve the loss of substituents from the triazine ring. For instance, in derivatives of 5,6-diphenyl-1,2,4-triazin-3(2H)-one, characteristic fragments corresponding to the loss of CO and other side chains are observed. nih.govscirp.orgsemanticscholar.org The fragmentation of the phenyl rings can also occur, leading to characteristic aromatic ions.

A representative fragmentation pattern for a substituted this compound might include the fragments detailed in the table below.

| Ion (m/z) | Description |

| 249 | Molecular ion peak for 5,6-diphenyl-1,2,4-triazin-3(2H)-one. nih.gov |

| 178 | Fragment corresponding to the biphenylacetylene radical cation, formed after the cleavage of the triazine ring. nih.gov |

| 165 | Fragment likely resulting from the loss of a nitrogen-containing group from the triazine core. nih.gov |

| 102 | Phenylacetylene fragment. |

| 77 | Phenyl cation fragment. |

This table is illustrative of typical fragmentation patterns observed in derivatives of the core structure.

Single Crystal X-ray Diffraction (SC-XRD) for Three-Dimensional Structure Determination

Single crystal X-ray diffraction (SC-XRD) provides the most definitive method for determining the precise three-dimensional arrangement of atoms in the crystalline state of this compound and its derivatives. This technique allows for the accurate measurement of bond lengths, bond angles, and torsion angles, offering unambiguous insights into the molecule's conformation and the nature of its interactions in the solid state. nih.govtandfonline.comnih.govtandfonline.com

The crystal system and unit cell parameters are fundamental data obtained from SC-XRD analysis. For example, derivatives of this compound have been reported to crystallize in various space groups, such as monoclinic (P21/c) and orthorhombic (P212121), depending on the substituents and crystallization conditions. nih.govnih.govgiqimo.com

Conformational Analysis of the Triazine Ring and Phenyl Substituents

SC-XRD studies reveal that the 1,2,4-triazine (B1199460) ring in this compound derivatives is not perfectly planar but is typically slightly distorted. nih.gov The most significant conformational feature is the orientation of the two phenyl substituents at positions 5 and 6. Due to steric hindrance between these bulky groups, the phenyl rings are substantially twisted out of the plane of the triazine ring. nih.gov

The degree of this twist is quantified by the dihedral angles between the plane of the triazine ring and the planes of the two phenyl rings. These angles vary depending on the specific substitution pattern on the triazine ring and the phenyl groups, as well as the crystal packing forces. In different derivatives, these dihedral angles can range significantly, highlighting the molecule's conformational flexibility. nih.govnih.govmdpi.com This non-planar conformation is a key structural characteristic of the this compound scaffold.

| Compound Derivative | Dihedral Angle 1 (°) | Dihedral Angle 2 (°) | Reference |

| 3-(2-aminophenyl)-5,6-diphenyl-1,2,4-triazine | 58.60 | 36.35 | nih.gov |

| 3-(3-pyridyl)-5,6-diphenyl-1,2,4-triazine | 53.35 | 50.43 | nih.gov |

| Substituted hydrazone derivative | 37.99 | 43.08 | mdpi.com |

| Substituted hydrazone derivative | 60.39 | 31.77 | mdpi.com |

Crystal Packing and Supramolecular Interactions

Commonly observed interactions include:

π-π Stacking: The electron-rich phenyl and triazine rings frequently engage in π-π stacking interactions. These can occur between pairs of triazine rings, phenyl rings, or a triazine and a phenyl ring of adjacent molecules. The centroid-to-centroid distances for these interactions are typically in the range of 3.6 to 4.1 Å. nih.govmdpi.com

Hydrogen Bonding: In derivatives containing suitable hydrogen bond donors (like N-H) and acceptors (like triazine or substituent nitrogen atoms), intermolecular hydrogen bonds play a significant role in directing the crystal packing. These can form chains or dimeric motifs that link molecules into higher-dimensional networks. nih.govnih.gov For example, C-H···N hydrogen bonds are frequently observed. nih.gov

The interplay of these forces dictates the final supramolecular architecture, which can range from simple chains and layers to more complex three-dimensional frameworks. nih.govtandfonline.com

| Interaction Type | Donor-Acceptor | Distance (Å) | Reference |

| π-π Stacking | Triazine···Aminophenyl (centroid-centroid) | 3.8722 | nih.gov |

| Hydrogen Bond | C-H···N | 2.824 | nih.gov |

| π-π Stacking | Phenyl···Phenyl (centroid-centroid) | 3.553 | mdpi.com |

| π-π Stacking | Phenyl···Pyridyl (centroid-centroid) | 3.747 | mdpi.com |

Computational Chemistry and Theoretical Modeling of 5,6 Diphenyl 1,2,4 Triazine Systems

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a robust computational method utilized to investigate the electronic structure and geometric parameters of molecules. It has been widely applied to the 5,6-diphenyl-1,2,4-triazine scaffold to predict its stable conformations and electronic properties. DFT calculations, often employing the B3LYP functional with a 6-31G(d,p) basis set, are instrumental in optimizing the molecular geometry of these compounds in the gas phase.

Theoretical studies on derivatives such as this compound-3(4H)-thione have revealed that the molecular structure is not entirely planar. One of the phenyl groups is typically rotated out of the plane of the triazine ring to minimize steric hindrance. For instance, in this compound-3(4H)-thione, this dihedral angle is calculated to be approximately 33.44°. This non-planar conformation can influence the π-interactions within the molecule.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity.

For derivatives of this compound, the distribution of these orbitals has been extensively studied. In this compound-3(4H)-thione, the HOMO is localized on the sulfur atom, the triazine ring, and the phenyl groups, indicating these regions act as electron donors. Conversely, the LUMO is primarily located on the triazine and phenyl groups, which function as electron acceptors. This distribution of frontier orbitals is fundamental to understanding the charge transfer characteristics of these molecules.

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.57 |

| LUMO | -2.59 |

| Energy Gap (Eg) | 3.98 |

*Data is for this compound-3(4H)-thione (DTT), a closely related derivative.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map uses a color scale to represent different electrostatic potential values on the molecular surface.

In studies of this compound derivatives, MEP maps show that the negative potential (typically colored red) is concentrated around the nitrogen atoms of the triazine ring, making them susceptible to electrophilic attack. The regions of positive potential (colored blue) are generally located around the hydrogen atoms of the phenyl rings, indicating sites for nucleophilic attack. This information is critical for understanding intermolecular interactions and the initial steps of chemical reactions.

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure of a molecule in terms of localized orbitals. It is used to investigate charge transfer, hyperconjugative interactions, and the stability of the molecule.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| π(C5-C6) | π(N1-C7) | 21.03 |

| π(C5-C6) | π(N2-N3) | 19.46 |

| LP(1) N1 | π(C5-C6) | 30.86 |

| LP(1) N2 | π*(N1-C7) | 31.96 |

*Data is for this compound-3(4H)-thione (DTT), a closely related derivative.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Phenomena

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for studying the electronic excited states of molecules. It is widely used to predict electronic absorption spectra and to understand the nature of electronic transitions.

TD-DFT calculations have been performed on this compound derivatives to elucidate their photophysical properties. These studies provide information on the energies of electronic transitions, the oscillator strengths, and the orbitals involved in these transitions. For instance, in the case of this compound-3(4H)-thione, TD-DFT calculations have been used to interpret its UV-Vis absorption spectrum, identifying the key electronic transitions that contribute to its absorption bands.

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|---|

| S1 | 3.10 | 400 | 0.005 | HOMO-1 -> LUMO |

| S2 | 3.25 | 382 | 0.110 | HOMO -> LUMO |

| S3 | 3.43 | 361 | 0.121 | HOMO-2 -> LUMO |

*Data is for this compound-3(4H)-thione (DTT), a closely related derivative.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict the binding mode and stability of a ligand within the active site of a biological target. These methods are crucial in drug discovery for understanding ligand-receptor interactions at the molecular level.

Derivatives of this compound have been the subject of molecular docking studies to investigate their potential as inhibitors of various enzymes. For example, 5,6-diphenyl-3-(tritylthio)-1,2,4-triazine has shown promising binding affinities in docking studies with lanosterol (B1674476) 14α-demethylase (CYP51) from Candida albicans, suggesting its potential as an antifungal agent. These studies reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

MD simulations provide further insights into the dynamic behavior and stability of the ligand-receptor complex over time. For various 1,2,4-triazine (B1199460) derivatives, MD simulations have been used to assess the stability of the docked poses and to calculate binding free energies, which can provide a more accurate prediction of binding affinity.

Structure-Activity Relationship (SAR) Studies and Predictive Modeling

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and involve correlating the chemical structure of a series of compounds with their biological activity. Predictive modeling, often using quantitative structure-activity relationship (QSAR) approaches, aims to develop mathematical models that can predict the activity of new compounds.

For the this compound scaffold, SAR studies have been conducted to understand how different substituents at the 3-position of the triazine ring, as well as on the phenyl rings, influence their biological activity. For instance, studies on a series of 3-substituted 5,6-diphenyl-1,2,4-triazines as antifungal agents have revealed that the nature of the substituent at the 3-position significantly impacts their efficacy.

Similarly, extensive SAR studies on 3,5,6-trisubstituted 1,2,4-triazines as G-protein-coupled receptor 84 (GPR84) antagonists have shown that modifications to the 5- and 6-aryl substituents can dramatically alter the antagonist activity. For example, the introduction of different halide or alkyl groups on the phenyl rings leads to varying levels of inhibitory activity, providing valuable information for the design of more potent and selective antagonists.

Advanced Applications and Biological Activities of 5,6 Diphenyl 1,2,4 Triazine and Its Analogues

Pharmacological and Biological Potentials in Medicinal Chemistry

Derivatives of 5,6-diphenyl-1,2,4-triazine have demonstrated significant potential across various therapeutic areas, including antimicrobial, anticancer, anti-inflammatory, and antimalarial applications. The structural versatility of the triazine core allows for modifications that enhance potency and selectivity for various biological targets.

Analogues of 1,2,4-triazine (B1199460) have shown promising activity against a range of microbial and fungal pathogens. The emergence of drug-resistant strains necessitates the discovery of new antimicrobial agents, and triazine derivatives represent a promising class of compounds.

Research has shown that certain 1,2,4-triazine derivatives exhibit significant antifungal activity, particularly against Candida albicans. nih.govnih.gov For instance, N²-(tetrazol-5-yl)-6-substituted-5,6-dihydro-1,3,5-triazine-2,4-diamines have demonstrated excellent antifungal efficacy against C. albicans, with some analogues showing significantly greater potency than the standard drug fluconazole. nih.govpreprints.org The mechanism of action for some of these compounds involves the inhibition of lanosterol (B1674476) 14-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. nih.gov

In addition to antifungal properties, some triazine derivatives have been investigated for their antibacterial activity. Studies have shown that these compounds can be effective against various bacterial strains, highlighting their potential as broad-spectrum antimicrobial agents. ujmm.org.ua The structure-activity relationship (SAR) studies suggest that substitutions on the triazine ring play a crucial role in determining the antimicrobial spectrum and potency. For example, the introduction of a 4-bromo-substituted phenyl group in some 1,3,5-triazine-2,4-diamines resulted in moderate fungal growth inhibition against C. albicans and Cryptococcus neoformans. preprints.org

| Compound | Fungal Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| 18b | C. albicans | 3.125 | nih.gov |

| 18c | C. tropicalis | 6.25 | nih.gov |

| 3a | C. albicans | 1.475 x 10⁻⁸ | nih.govpreprints.org |

| 3b | C. albicans | 1.288 x 10⁻³ | nih.govpreprints.org |

| 3c | C. albicans | 2.1851 x 10⁻⁴ | nih.govpreprints.org |

The 1,2,4-triazine scaffold is a prominent feature in many compounds developed for cancer therapy. These derivatives have been shown to inhibit the growth of various cancer cell lines through mechanisms such as inducing apoptosis and arresting the cell cycle. scialert.netimrpress.com

For example, a series of 2,5-disubstituted-3-phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one derivatives were synthesized and screened for their anticancer activity against a panel of 60 human cancer cell lines at the National Cancer Institute (NCI). researchgate.net Several compounds from this series were found to be active against different cancer cell lines. researchgate.net In another study, the cytotoxic activities of 1,2,4-triazine-6-one derivatives were evaluated against human colon carcinoma (HCT-116) and human hepatocellular carcinoma (HepG-2) cell lines. scialert.netimrpress.comwisdomlib.org One of the compounds, 1-(ρ-chlorophenyl)-4-thioxo-5-phenyl-triazino [2,1-a]-7,8-dihydro-1,2,4-triazine -8- one (6b), demonstrated a significantly greater cytotoxic effect compared to other tested compounds. scialert.netimrpress.com

Furthermore, a novel derivative, 3-(((1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methyl)thio)-5,6-diphenyl-1,2,4-triazine (11E), showed more potent inhibitory effects against three cancer cell lines than the standard anticancer drug 5-fluorouracil (B62378) (5-Fu). researchgate.net Mechanistic studies in MGC-803 cells revealed that compound 11E inhibited colony formation, arrested the cell cycle at the G2/M phase, and induced apoptosis. researchgate.net

| Compound | Cancer Cell Line | Activity | Reference |

|---|---|---|---|

| 13a | Various | Active in NCI-60 panel | researchgate.net |

| 6b | HCT-116, HepG-2 | Significant cytotoxic effect | scialert.netimrpress.com |

| 11E | MGC-803 | More potent than 5-Fu | researchgate.net |

| 7e | A-172 | More intense effect than cisplatin | mdpi.com |

Derivatives of this compound have been investigated for their potential as anti-inflammatory and analgesic agents. Inflammation is a complex biological response, and chronic inflammation is implicated in various diseases.

A study focused on This compound-3-thiol (B1216367) derivatives demonstrated their anti-inflammatory activity. nih.gov These compounds were synthesized and screened in albino rats with carrageenan-induced paw edema, a standard model for acute inflammation. nih.gov Two compounds, Ve and Vl, exhibited significant anti-inflammatory activity that was comparable to the standard drug, phenylbutazone. nih.gov The study highlighted the potential of this class of compounds in developing new anti-inflammatory drugs.

The inhibition of specific enzymes is a key strategy in the treatment of many diseases. Analogues of this compound have been identified as potent inhibitors of several clinically relevant enzymes.

A novel series of this compound-3-thiol derivatives were designed and synthesized as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), two key enzymes in the inflammatory pathway. nih.govbhu.ac.in One compound, 6k, showed excellent inhibitory activity against both COX-2 (IC₅₀ = 0.33 µM) and 5-LOX (IC₅₀ = 4.90 µM), with better potency than the standard drugs celecoxib (B62257) (for COX-2) and zileuton (B1683628) (for 5-LOX). nih.govbhu.ac.in This dual inhibition is a desirable characteristic for anti-inflammatory drugs as it may offer a better therapeutic profile with reduced side effects.

In the context of diabetes management, (E)-3-(2-benzylidenehydrazinyl)-5,6-diphenyl-1,2,4-triazine analogues have been synthesized and screened for their inhibitory activity against α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion. nih.govresearchgate.net Several of these compounds exhibited good to moderate inhibitory potential against both enzymes, with IC₅₀ values comparable to the standard drug acarbose. researchgate.net The structure-activity relationship studies indicated that halogen substitutions on the benzylidene ring enhanced the inhibitory activity. researchgate.net

| Compound | Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 6k | COX-2 | 0.33 ± 0.02 | nih.govbhu.ac.in |

| 6k | 5-LOX | 4.90 ± 0.22 | nih.govbhu.ac.in |

| Analogue 5 | α-amylase | 13.02 ± 0.04 | researchgate.net |

| Analogue 7 | α-glucosidase | 13.09 ± 0.08 | researchgate.net |

Malaria remains a significant global health problem, and the development of new antimalarial agents is crucial to combat drug resistance. Triazine derivatives have emerged as a promising class of compounds with antimalarial activity.

Several studies have focused on s-triazine derivatives as inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in the life cycle of the malaria parasite, Plasmodium falciparum. nih.govresearchgate.net A series of s-triazine compounds were designed and synthesized, with some showing significantly higher potency than the standard drug cycloguanil. nih.govresearchgate.net The structure-activity relationship studies revealed that the presence of electron-donating groups and the lipophilicity of the ligands enhance the DHFR inhibition. researchgate.net In another approach, a series of novel triazine analogues were identified as potent antimalarial agents through the structural modification of nilotinib, a tyrosine kinase inhibitor. One compound, 15a, exhibited strong antimalarial activities against both chloroquine-sensitive and resistant strains of P. falciparum. malariaworld.org

| Compound | P. falciparum Strain | Activity (IC₅₀ in µM) | Reference |

|---|---|---|---|

| 15a | PfK1 | 0.28 | malariaworld.org |

| 15a | PfFCR3 | 0.29 | malariaworld.org |

| Compound 7 | 3D7 | 30 times more potent than cycloguanil | nih.govresearchgate.net |

| Compound 13 | 3D7 | 30 times more potent than cycloguanil | nih.govresearchgate.net |

| Compound 18 | 3D7 | 30 times more potent than cycloguanil | nih.govresearchgate.net |

Platelet aggregation plays a crucial role in thrombosis, and antiplatelet agents are vital in the prevention and treatment of cardiovascular diseases. Certain 1,2,4-triazine derivatives have been identified as potent inhibitors of platelet aggregation.

A series of 3-substituted 5,6-bis(4-methoxyphenyl)-1,2,4-triazines were synthesized and evaluated as anti-platelet agents. nih.gov The mechanism of action for these compounds is based on the inhibition of cyclooxygenase (CO). nih.gov One compound, 1-[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]carbonyl-4-methylpiperazine (10), exhibited potent in vitro CO inhibition (IC₅₀ = 2.8 x 10⁻⁷ M) and also showed potent ex vivo activities, completely preventing platelet aggregation induced by arachidonic acid and collagen. nih.gov Notably, this compound demonstrated a better safety profile than aspirin, showing no gastrointestinal side effects in rats even at high doses. nih.gov

Neuropharmacological Activities (e.g., Anti-anxiety)

Derivatives of the this compound scaffold have demonstrated a wide spectrum of pharmacological activities, positioning them as privileged structures in drug development. researchgate.net Research has highlighted their potential as neuroprotective, anticonvulsant, anti-Alzheimer's, and anti-Parkinson's agents. researchgate.net

A series of synthesized 1,2,4-triazine derivatives have been specifically evaluated for their anti-anxiety and anti-inflammatory activities. ptfarm.plnih.gov Notably, structure-activity relationship (SAR) studies have revealed that the nature of substituents on the triazine ring plays a crucial role in their biological efficacy. For instance, compounds featuring a sulfur atom have often exhibited more potent activity than their oxygen-bearing counterparts. ptfarm.plnih.gov

Further investigations into this versatile scaffold have led to the development of novel substituted-N-(5,6-diphenyl-1,2,4-triazin-3-yl) benzamides, which have shown noteworthy antidepressant-like effects in both in-vitro and in-vivo studies. nih.gov Certain analogues displayed potent monoamine oxidase A (MAO-A) inhibition, a key mechanism in antidepressant action. nih.gov For example, compounds designated as R:5 and R:9 showed significant activity with IC₅₀ values of 0.12 µM and 0.30 µM, respectively. nih.gov In vivo models, such as the Forced Swim Test (FST) and Tail Suspension Test (TST), confirmed their antidepressant potential, with compound R:9 reducing immobility time by over 52% in the FST. nih.gov

The neuroprotective capabilities of this class of compounds have also been a focus of research. Studies have assessed the efficacy of 5,6-diaryl-1,2,4-triazine derivatives against neurotoxicity induced by hydrogen peroxide (H₂O₂) and β-amyloid, which are implicated in neurodegenerative diseases like Alzheimer's. nih.govresearchgate.net One particular regioisomer, ethyl 2-(5-(4-chlorophenyl)-6-(4-methoxyphenyl)-3-thioxo-1,2,4-triazin-2(3H)-yl)acetate, emerged as a highly potent neuroprotective agent. researchgate.net

Additionally, the anticonvulsant properties of 5,6-bis aryl 1,2,4-triazines have been explored. nih.govresearchgate.net SAR studies indicated that the presence of lipophilic groups, such as a chloro atom or a methyl group at the para position of the phenyl rings, enhances anticonvulsant activity. researchgate.net

| Derivative Class | Target Activity | Key Findings | Reference |

| Hydrazones of 1,2,4-triazines | Anti-anxiety | Compounds bearing a sulfur atom showed better activity than those with oxygen. | ptfarm.plnih.gov |

| Substituted-N-(5,6-diphenyl-1,2,4-triazin-3-yl) benzamides | Antidepressant | Potent MAO-A inhibition (e.g., IC₅₀ = 0.12 µM); significant reduction in immobility in FST and TST. | nih.gov |

| 5,6-diaryl-1,2,4-triazine-3-thioacetate derivatives | Neuroprotection | High potency against H₂O₂ and β-amyloid induced toxicity; improved neurite outgrowth. | researchgate.net |

| 5,6-bis aryl 1,2,4-triazines | Anticonvulsant | Potent activity in MES and ScPTZ seizure models; lipophilic groups on phenyl rings enhance activity. | nih.govresearchgate.net |

Roles in Analytical Chemistry and Sensing Applications

The unique chemical structure of this compound and its analogues makes them highly effective reagents in analytical chemistry, particularly for the detection and quantification of metal ions.

Spectrophotometric Determination of Metal Ions (e.g., Iron)

An important analogue, 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine (B89699) (PDT), has been extensively used as a chromogenic reagent for the spectrophotometric determination of iron. researchgate.netuniversityofgalway.iescientificlabs.ie PDT, a ferroin-type ligand, reacts with iron(II) to form a stable, intensely magenta-colored complex, [Fe(PDT)₃]²⁺, which can be measured colorimetrically. researchgate.netuniversityofgalway.ieresearchgate.net This method is noted for its sensitivity and is applicable to the analysis of iron in various samples, including natural waters. researchgate.netuniversityofgalway.ie

To enhance the sensitivity of the method, solvent extraction of the Fe(II)-PDT complex into a solvent like 1,2-dichloroethane (B1671644) can be employed. researchgate.netuniversityofgalway.ie PDT has also been utilized as a precolumn derivatizing reagent in high-performance liquid chromatography (HPLC) with UV absorbance detection, which significantly improves the sensitivity and selectivity for Fe(II) determination compared to standard spectrophotometric methods. researchgate.net The detection limit using this HPLC method can be as low as 0.35 ng/mL. researchgate.net

While PDT is highly effective, other triazine derivatives have also been explored. For instance, 2,4,6-tri(2'-pyridyl)-1,3,5-triazine (TPTZ) has been reported to exhibit even higher sensitivity to iron(II) than PDT in spectrophotometric analyses. nih.gov Furthermore, other analogues like 5,6-diphenyl-2,3-dihydro-1,2,4-triazine-3-thione have been used to form colored complexes with other metal ions, such as palladium(II), for their spectrophotometric determination. jchemrev.com

| Analytical Method | Analyte | Reagent | Key Features | Reference |

| Spectrophotometry | Iron (II) | 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine (PDT) | Forms a strongly colored complex; sensitivity can be enhanced by solvent extraction. | researchgate.netuniversityofgalway.ie |

| HPLC with UV Detection | Iron (II) | 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine (PDT) | Used as a precolumn derivatizing reagent; offers high sensitivity (LOD = 0.35 ng/mL) and selectivity. | researchgate.net |

| Spectrophotometry | Palladium (II) | 5,6-diphenyl-2,3-dihydro-1,2,4-triazine-3-thione | Forms a yellowish-orange complex with Pd(II) in methanol. | jchemrev.com |

Electrochemical Sensing Capabilities

The application of triazine derivatives extends to the development of electrochemical sensors. A triazine-based Schiff base has been synthesized and utilized for the selective and sensitive electrochemical detection of cobalt (Co²⁺) ions. researchgate.net Amperometric studies demonstrated a low detection limit of 0.03 µM for Co²⁺. researchgate.net

In a different approach, ferrocenylated molecules incorporating a 1,3,5-triazine (B166579) skeleton have been used to create receptor layers for the electrochemical recognition of polycyclic aromatic hydrocarbons. researchgate.net These innovative sensors achieved efficient recognition with detection limits as low as 2.9 μM. researchgate.net Theoretical studies, such as Density Functional Theory (DFT), have also explored the potential of covalent triazine frameworks as electrochemical sensors for various industrial pollutants, indicating that the triazine structure is a promising platform for developing advanced sensing materials. mdpi.com

Emerging Applications in Materials Science and Optoelectronics

The rigid, aromatic structure and electron-deficient nature of the 1,2,4-triazine ring make its derivatives promising candidates for applications in materials science and optoelectronics.

Optoelectronic Properties and Device Integration

Derivatives of this compound have been investigated for their photoactive properties. researchgate.net Metal complexes of Schiff bases derived from 3-hydrazino-5,6-diphenyl-1,2,4-triazine (B187776) exhibit distinctive fluorescence, suggesting their potential as photoactive materials. researchgate.net

Computational studies using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have been employed to investigate the optoelectronic properties of 1,2,4-triazine derivatives. d-nb.infonih.gov These studies calculate key parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the energy gap (E_g), and absorption spectra. d-nb.infonih.gov For instance, the calculated energy gap for this compound-3(4H)-thione (DTT) provides insight into its potential as an organic semiconductor. d-nb.infonih.gov The non-planar structure of these molecules, where the phenyl rings are rotated out of the triazine plane, influences the π-interactions and thus the electronic properties of the material. nih.gov

Application in Dye-Sensitized Solar Cells (DSSC)

The tunable electronic properties of 1,2,4-triazine derivatives make them attractive for use as photosensitizers in dye-sensitized solar cells (DSSCs). d-nb.infonih.govresearchgate.net In the design of these dyes, the triazine core can function as an electron-acceptor group. d-nb.info

Theoretical calculations have been used to predict the suitability of these compounds for DSSC applications by evaluating parameters like light harvesting efficiency (LHE) and the theoretical open-circuit voltage (V_oc). d-nb.infonih.gov These studies indicate that 1,2,4-triazine derivatives can be good candidates for use in organic DSSCs. d-nb.infonih.gov

| Application | Compound/System | Key Property/Performance | Reference |

| Optoelectronics | Metal complexes of a this compound Schiff base | Exhibit distinctive fluorescence; potential as photoactive materials. | researchgate.net |

| DSSC | This compound-3(4H)-thione (DTT) | Investigated via DFT for optoelectronic properties (HOMO, LUMO, E_g) relevant to DSSCs. | d-nb.infonih.gov |

| DSSC | Triazine-linked porphyrin dyads | Used as sensitizers, achieving a power conversion efficiency (PCE) of 5.28%. | rsc.org |

| DSSC | D-π-A triazine-based organic dye | Achieved a power conversion efficiency (PCE) of 3.63%. | researchgate.net |

Bioconjugation and Bioimaging Reagents

The 1,2,4-triazine scaffold, including this compound and its analogues, has emerged as a valuable tool in the field of bioorthogonal chemistry. nih.gov These compounds serve as versatile reagents for bioconjugation and bioimaging, primarily through their participation in inverse-electron-demand Diels-Alder (IEDDA) reactions. researchgate.netnih.gov This class of reactions is known for its rapid kinetics and high specificity, allowing for the labeling of biomolecules in their native environments without interfering with biological processes. nih.gov

A key advantage of 1,2,4-triazines is their remarkable stability under physiological conditions, particularly when compared to the more reactive but less stable 1,2,4,5-tetrazine (B1199680) derivatives. nih.govresearchgate.net This stability allows for their direct incorporation into systems like recombinant protein production. nih.gov The IEDDA reaction pairs 1,2,4-triazines (as the diene component) with strained dienophiles, such as trans-cyclooctene (B1233481) (TCO) or bicyclononyne (BCN), to form stable conjugation products. nih.govresearchgate.net

While the reactivity of simple 1,2,4-triazines can be slower than that of tetrazines, research has focused on developing analogues with enhanced performance. nih.gov One successful strategy involves the synthesis of pyridinium (B92312) 1,2,4-triazines. These derivatives exhibit significantly increased reaction rates with TCOs, making them more suitable for broader bioconjugation applications. nih.gov

A significant advancement in the application of these compounds for bioimaging is the development of fluorogenic reactions. nih.gov In this approach, the 1,2,4-triazine and its dienophile partner are non-fluorescent, but the resulting Diels-Alder product is highly fluorescent. This "turn-on" fluorescence provides a high signal-to-noise ratio, which is essential for clear imaging in complex biological systems. For instance, the reaction of certain pyridinium 1,2,4-triazines with a TCO derivative in phosphate-buffered saline (PBS) generates a fluorescent product with absorption and emission maxima at 405 nm and 650 nm, respectively, resulting in an impressively large Stokes shift of 245 nm. nih.gov

Furthermore, multifunctional 1,2,4-triazine analogues have been designed to serve dual purposes. A notable example is the noncanonical amino acid 5-(pyridin-2-yl)-1,2,4-triazine alanine (B10760859) (Trz). researchgate.net This compound can be incorporated site-specifically into a protein scaffold. The triazine ring facilitates bioorthogonal labeling via IEDDA reactions, while the pyridyl-1,2,4-triazine system acts as a chelator for metal ions. researchgate.net By coordinating with a cyclometallated iridium(III) center, Trz can form a bioorthogonal luminogenic probe, demonstrating its utility in creating advanced bioimaging agents. researchgate.net The versatility of the triazine-TCO reaction also allows it to be used in conjunction with other bioorthogonal cycloaddition reactions for more complex, multicomponent labeling studies. nih.gov

Research Findings on 1,2,4-Triazine Analogues in Bioconjugation and Bioimaging

| Analogue / Derivative | Reaction Partner (Dienophile) | Key Feature / Application | Detailed Research Finding |

|---|---|---|---|

| General 1,2,4-Triazines | trans-cyclooctene (TCO) | Bioorthogonal Reagents | These scaffolds are stable in biological media and react robustly with TCO, enabling their use in recombinant protein production and in tandem with other bioorthogonal reactions. nih.gov |

| Pyridinium 1,2,4-triazines | trans-cyclooctene (TCO) | Enhanced Reactivity and Fluorogenic Probes | Demonstrate considerably higher reactivity compared to standard 1,2,4-triazines. The reaction product with TCO can be fluorescent, with a large Stokes shift (245 nm), improving the signal-to-noise ratio for bioimaging. nih.gov |

| 5-(pyridin-2-yl)-1,2,4-triazine alanine (Trz) | Bicyclononyne (BCN) | Dual-Purpose Noncanonical Amino Acid | Allows for site-specific protein labeling via IEDDA reaction and can chelate metal ions (e.g., iridium(III)) to create bioorthogonal luminogenic probes. researchgate.net |

Future Perspectives and Emerging Research Avenues for 5,6 Diphenyl 1,2,4 Triazine

Development of Novel Synthetic Strategies for Complex Architectures

Future synthetic research will likely focus on creating more intricate and diverse molecular architectures based on the 5,6-diphenyl-1,2,4-triazine core. While traditional methods for synthesizing 1,2,4-triazines are well-established, there is a growing need for more efficient and versatile strategies to access complex derivatives. nih.gov

Key emerging strategies include:

Molecular Hybridization: This approach involves combining the this compound moiety with other known pharmacophores to create hybrid molecules with potentially synergistic or novel biological activities. For instance, hybrids bearing a 1,2,3-triazole linker have been synthesized and evaluated for their antiproliferative activities. nih.gov

Fragment-Based Design: This strategy allows for the construction of potent inhibitors by linking small molecular fragments that bind to adjacent regions of a biological target. This has been successfully applied to design 5,6-diaryl-1,2,4-triazine derivatives as inhibitors of enzymes like cyclooxygenases (COX). researchgate.net

Multi-Component Reactions (MCRs): The development of novel MCRs could provide a rapid and efficient pathway to generate libraries of complex 1,2,4-triazine (B1199460) derivatives from simple starting materials in a single step.

Advanced Functionalization: Research into the selective functionalization of the phenyl rings and the triazine core will enable the fine-tuning of physicochemical and pharmacological properties. Methods like late-stage C-H activation could offer new avenues for creating previously inaccessible analogues. The synthesis of 3-functionalized 5,6-diphenyl-1,2,4-triazines continues to be an area of active investigation. researchgate.net

Identification of New Biological Targets and Therapeutic Modalities

The this compound scaffold has demonstrated a remarkable range of pharmacological activities, suggesting its potential to interact with numerous biological targets. Future research will focus on exploring this polypharmacology to identify novel therapeutic applications and understand the underlying mechanisms of action.

Derivatives have shown promise in a variety of therapeutic areas:

Neuroscience: As antagonists of the adenosine (B11128) A2A receptor for Parkinson's disease, anticonvulsants, and potential agents for Alzheimer's disease by inhibiting BACE1 and cholinesterases. researchgate.netnih.govnih.govresearchgate.net One derivative, 3-thiomethyl-5,6-(dimethoxyphenyl)-1,2,4-triazine, has shown neuroprotective effects by improving neurite outgrowth. nih.gov

Oncology: As inducers of apoptosis in cancer cells and inhibitors of key enzymes in cancer progression like EGFR, PI3K, and mTOR. nih.govrsc.orgmdpi.com

Metabolic Diseases: As α-glucosidase inhibitors for managing type 2 diabetes and as glucagon-like peptide-1 receptor (GLP-1R) agonists for treating both type 2 diabetes and obesity. researchgate.netnih.gov

Inflammatory and Infectious Diseases: As inhibitors of COX and 15-LOX with antioxidant activity, and as antimicrobial agents. researchgate.netmdpi.com

The table below summarizes some of the key biological targets and activities of various this compound derivatives.

| Derivative Class | Biological Target/Activity | Key Findings |

| Substituted-N-(5,6-diphenyl-1,2,4-triazin-3-yl) benzamides | MAO-A Inhibition | Potent antidepressant and antioxidant activity observed in vitro and in vivo. nih.gov |

| 3-Aceto(benzo)hydrazide-1,2,4-triazines | α-Glucosidase Inhibition | Showed significantly stronger inhibitory activity than the standard drug acarbose, with low cytotoxicity. researchgate.net |

| 5,6-diaryl-1,2,4-triazines hybrids with 1,2,3-triazole | Apoptosis Induction | Compound 11E induced apoptosis in MGC-803 cancer cells and arrested the cell cycle at the G2/M phase. nih.gov |

| 5,6-Biaryl-1,2,4-triazine-3-amines | Adenosine A2A Antagonism | Identified as potent and selective antagonists with potential for treating Parkinson's disease. nih.govacs.org |

| 5,6-diphenyl triazine-thio methyl triazole hybrids | BACE1 and Cholinesterase Inhibition | Designed as multifunctional agents for Alzheimer's disease, showing inhibitory activity against key enzymes. nih.gov |

Future work will involve screening these compounds against a wider range of targets, including orphan receptors and challenging enzyme classes, to uncover new therapeutic modalities.

Integration with Nanotechnology and Advanced Hybrid Materials

The unique photophysical and coordination properties of 1,2,4-triazines make them excellent candidates for integration into advanced materials and nanotechnologies. nih.gov The this compound core, with its aromatic structure, can participate in π-π stacking and form stable coordination complexes with metal ions. academie-sciences.fr

Emerging research avenues include:

Organic Electronics: Derivatives of this compound have been investigated as materials for dye-sensitized solar cells (DSSCs). nih.govd-nb.info Computational studies suggest that their electronic properties, such as the HOMO-LUMO energy gap, can be tuned by chemical modification, making them promising candidates for organic photovoltaic devices and light-emitting diodes (OLEDs). nih.govd-nb.info

Nanoparticle Functionalization: The triazine moiety can act as a ligand to functionalize the surface of metal nanoparticles (e.g., gold, silver), creating hybrid materials. These functionalized nanoparticles could be used for targeted drug delivery, bio-imaging, and catalysis. The demonstrated anticancer and antimicrobial activity of silver(I) complexes with triazine ligands highlights the potential of such metal-organic hybrids. mdpi.com

Chemical Sensors: The ability of derivatives like 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine (B89699) to form colored complexes with metal ions can be exploited to develop sensitive and selective colorimetric sensors for environmental monitoring or clinical diagnostics. academie-sciences.frresearchgate.net

High-Throughput Screening and Combinatorial Chemistry for Drug Discovery

To accelerate the discovery of new lead compounds, future efforts will increasingly rely on high-throughput screening (HTS) and combinatorial chemistry. The 1,2,4-triazine scaffold is well-suited for combinatorial approaches due to the possibility of sequential and selective substitution at multiple positions. rsc.org

The process involves:

Library Synthesis: Creating large, diverse libraries of this compound analogues by systematically varying substituents on the triazine core and the phenyl rings.

High-Throughput Screening (HTS): Rapidly screening these libraries against a wide array of biological targets (enzymes, receptors, etc.) to identify "hits."

Structure-Activity Relationship (SAR) Studies: Analyzing the HTS data to build SAR models, which guide the synthesis of more potent and selective compounds. This iterative cycle of design, synthesis, and testing is crucial for optimizing lead candidates. nih.govnih.gov

This approach allows for the efficient exploration of the vast chemical space around the this compound core, significantly increasing the probability of discovering novel drug candidates for various diseases. rsc.org

Advanced Computational Methodologies and Artificial Intelligence in Design

The integration of advanced computational methods and artificial intelligence (AI) is set to revolutionize the design of novel this compound derivatives. nih.gov These technologies can accelerate the drug discovery pipeline by making more accurate predictions and generating novel molecular ideas. nih.govmdpi.com

Future applications include:

Predictive Modeling: Using machine learning and deep learning to develop quantitative structure-activity relationship (QSAR) models that can predict the biological activity, toxicity (ADME/T), and pharmacokinetic properties of virtual compounds before they are synthesized. nih.gov

Generative AI for De Novo Design: Employing generative models to design entirely new this compound derivatives tailored to bind a specific biological target with high affinity and selectivity. nih.gov This approach can explore a much larger chemical space than traditional methods.

Enhanced Molecular Docking: Combining AI with molecular dynamics simulations to more accurately predict the binding modes and affinities of ligands to their protein targets, providing deeper insights for structure-based drug design. nih.govnih.gov

The automated "design-make-test-analyze" (DMTA) cycle, driven by AI, promises to dramatically shorten the time from initial concept to a validated lead compound. nih.gov

Environmental Applications and Green Chemical Synthesis Expansion

Beyond medicine, the this compound framework has potential environmental applications. Furthermore, there is a strong impetus to develop more environmentally friendly synthetic routes for its production, aligning with the principles of green chemistry.

Environmental Monitoring: Certain derivatives, such as 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine (PDT), have been successfully used as chelating agents for the sensitive determination of trace metal ions like Fe(II) in natural water samples. researchgate.net Future work could expand this to create a panel of related compounds for detecting other environmentally relevant analytes.

Green Synthesis Protocols: The synthesis of triazines can be made more sustainable by adopting green chemistry principles. chim.it Emerging methods that reduce or eliminate the use of hazardous solvents and decrease energy consumption are highly desirable. Promising green synthetic strategies applicable to triazines include:

Microwave-assisted synthesis: This technique can dramatically reduce reaction times and improve yields. mdpi.comrsc.org

Sonochemistry: The use of ultrasound irradiation offers an energy-efficient method for synthesizing triazine derivatives, often in aqueous media. mdpi.comnih.gov

Solvent-free reactions: Conducting reactions in the absence of solvents minimizes waste and environmental impact. chim.it

Expanding these green protocols to the synthesis of this compound and its derivatives will be a key research focus, ensuring that the production of these valuable compounds is sustainable. mdpi.comnih.gov

Q & A

Q. What are the standard synthetic routes for preparing 5,6-Diphenyl-1,2,4-triazine (PDT) and its derivatives?

PDT is typically synthesized via condensation reactions between 2-pyridyl hydrazines and diketones. A common method involves reacting benzil (1,2-diphenylethanedione) with 2-pyridinecarboxaldehyde hydrazone under acidic conditions. Purification steps include recrystallization from ethanol or methanol, with purity confirmed by melting point analysis (>250°C), elemental analysis (C, H, N), and FT-IR spectroscopy (characteristic triazine ring vibrations at ~1550 cm⁻¹) . Modifications, such as introducing methoxy or sulfonate groups, follow analogous pathways with substituted benzil derivatives .